1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets would depend on the structural features of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Properties
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-4-21-13-18(19-14(21)2)28(24,25)22-11-9-15(10-12-22)23-17-8-6-5-7-16(17)20(3)29(23,26)27/h5-8,13,15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLMKZZPDMUPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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